

CAS number for (+/-)-5'-Chloro-5'-deoxy-ENBA

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Compound of Interest

Compound Name: (+/-)-5'-Chloro-5'-deoxy-ENBA

CAS No.: 103626-26-2

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An In-Depth Technical Guide to **(+/-)-5'-Chloro-5'-deoxy-ENBA** (CAS: 103626-26-2): A Potent and Selective Adenosine A1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **(+/-)-5'-Chloro-5'-deoxy-ENBA**, a significant research compound known for its high affinity and selectivity as an adenosine A1 receptor agonist. This document delves into its chemical identity, physicochemical properties, synthesis, analytical characterization, and established biological applications, offering a valuable resource for professionals in pharmacology and medicinal chemistry.

Introduction and Chemical Identity

(+/-)-5'-Chloro-5'-deoxy-ENBA, with the chemical name N-Bicyclo[2.2.1]hept-2-yl-5'-chloro-5'-deoxyadenosine, is a synthetic adenosine derivative that has garnered considerable interest for its potent and selective agonistic activity at the adenosine A1 receptor (A1AR).[1] Its unique structure, featuring a chlorination at the 5' position of the ribose moiety and a bicyclo[2.2.1]heptyl group at the N6-position of the adenine base, contributes to its remarkable receptor binding profile.

CAS Number: 103626-26-2[1][2][3][4][5]

Molecular Formula: C₁₇H₂₂ClN₅O₃[3][4][5]

Molecular Weight: 379.84 g/mol [1][3][4][5]

The strategic modifications from the endogenous ligand adenosine enhance its selectivity and potency, making it an invaluable tool for investigating the physiological and pathophysiological roles of the A1AR.

Physicochemical and Pharmacological Properties

Understanding the physicochemical properties of **(+/-)-5'-Chloro-5'-deoxy-ENBA** is crucial for its application in experimental settings.

Table 1: Physicochemical and Pharmacological Data

Property	Value	Source(s)
CAS Number	103626-26-2	[1][2][3][4][5]
Molecular Formula	C ₁₇ H ₂₂ ClN ₅ O ₃	[3][4][5]
Molecular Weight	379.84 g/mol	[1][3][4][5]
Purity	≥98% (via HPLC)	[1][5]
Solubility	Soluble to 100 mM in DMSO and ethanol	[1][4][5]
Storage	Store at -20°C	[1][4][5]
Receptor Binding Affinity (K _i)	A1: 0.51 nM, A2A: 1340 nM, A2B: 2740 nM, A3: 1290 nM	[1][2][4][5]

The high selectivity for the A1 receptor over other adenosine receptor subtypes (A2A, A2B, and A3) is a key feature of this compound, enabling targeted investigation of A1AR-mediated pathways.[1][2][4][5]

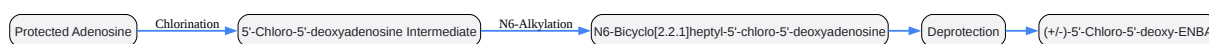
Synthesis and Purification

The synthesis of N6-substituted adenosine analogs like **(+/-)-5'-Chloro-5'-deoxy-ENBA** typically involves a multi-step process starting from a suitable adenosine precursor. While a specific, detailed protocol for this exact compound is not readily available in public literature, the general synthetic strategy can be inferred from the synthesis of related compounds.

Conceptual Synthesis Workflow:

The synthesis generally proceeds through two key modifications of a protected adenosine derivative:

- Chlorination of the 5'-hydroxyl group: This is a crucial step to introduce the chloro moiety.
- N6-alkylation: Introduction of the bicyclo[2.2.1]heptyl group at the N6 position of the adenine ring.



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Caption: Conceptual workflow for the synthesis of **(+/-)-5'-Chloro-5'-deoxy-ENBA**.

Detailed Protocol (Generalized):

Step 1: Chlorination of the 5'-Hydroxyl Group

- Rationale: The 5'-hydroxyl group of a suitably protected adenosine derivative is selectively chlorinated. Thionyl chloride or a similar chlorinating agent is often employed in an appropriate solvent like pyridine or dichloromethane. The protection of other hydroxyl groups (2' and 3') is essential to ensure regioselectivity.
- Procedure:
 - Dissolve the protected adenosine in a dry, aprotic solvent under an inert atmosphere (e.g., argon or nitrogen).
 - Cool the reaction mixture in an ice bath.

- Add the chlorinating agent (e.g., thionyl chloride) dropwise.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction and purify the product using column chromatography.

Step 2: N6-Alkylation

- Rationale: The 6-position of the purine ring is activated, often by conversion to a 6-chloropurine derivative, followed by nucleophilic substitution with the desired amine (in this case, bicyclo[2.2.1]heptan-2-amine).
- Procedure:
 - The 5'-chloro-adenosine intermediate is reacted with the bicyclo[2.2.1]heptan-2-amine in a suitable solvent, often in the presence of a base to scavenge the liberated acid.
 - The reaction is typically heated to drive it to completion.
 - Progress is monitored by TLC.
 - The crude product is purified by column chromatography.

Step 3: Deprotection

- Rationale: Any protecting groups on the ribose hydroxyls are removed to yield the final product. The choice of deprotection conditions depends on the nature of the protecting groups used.
- Procedure:
 - The protected product is dissolved in a suitable solvent.
 - The deprotection reagent (e.g., acid or fluoride source for silyl ethers) is added.
 - The reaction is monitored until completion.

- The final product is purified, typically by recrystallization or HPLC.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized **(+/-)-5'-Chloro-5'-deoxy-ENBA**, a combination of analytical techniques is employed.

Table 2: Analytical Methods for Characterization

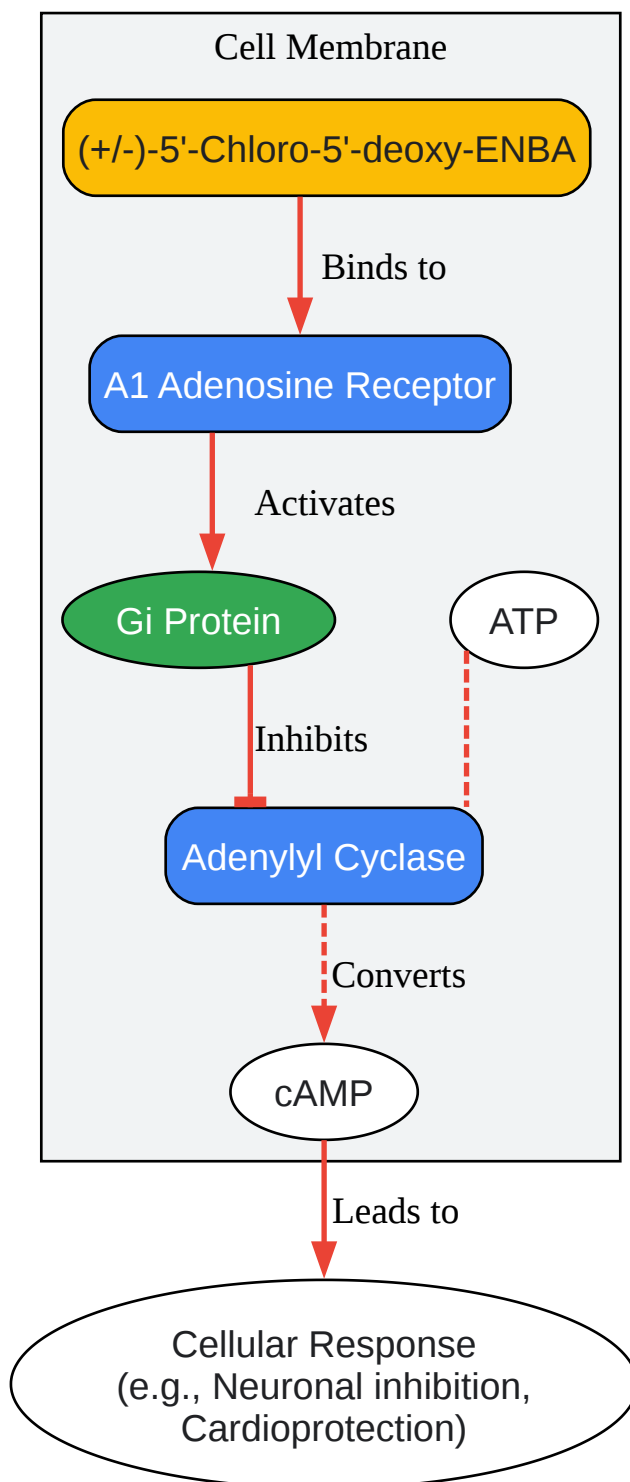
Technique	Purpose	Expected Observations
High-Performance Liquid Chromatography (HPLC)	Purity assessment and quantification.	A single major peak indicating high purity ($\geq 98\%$). Chiral HPLC can be used for enantiomeric separation. [6] [7] [8]
^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural elucidation and confirmation.	Characteristic peaks corresponding to the protons and carbons of the adenine, ribose, and bicycloheptyl moieties. [9] [10]
Mass Spectrometry (MS)	Determination of molecular weight and confirmation of elemental composition.	A molecular ion peak corresponding to the calculated molecular weight of $\text{C}_{17}\text{H}_{22}\text{ClN}_5\text{O}_3$.
Infrared (IR) Spectroscopy	Identification of functional groups.	Absorption bands characteristic of N-H, O-H, C-N, and C-Cl bonds.

Biological Activity and Applications

(+/-)-5'-Chloro-5'-deoxy-ENBA's high affinity and selectivity for the A1AR make it a valuable pharmacological tool.

Signaling Pathway:

Activation of the A1AR by an agonist like **(+/-)-5'-Chloro-5'-deoxy-ENBA** typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This is mediated through the G α i subunit of the G-protein coupled receptor.



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Caption: Simplified A1AR signaling pathway upon agonist binding.

Established In Vivo Applications:

- Antinociception: This compound has been shown to reverse formalin-induced nocifensive behavior in mice, indicating its potential as an analgesic.[1][2][4][5]
- Neuropathic Pain: Studies have demonstrated that **(+/-)-5'-Chloro-5'-deoxy-ENBA** can alleviate neuropathic pain in mouse models, such as the Spared Nerve Injury (SNI) model, by reducing thermal hyperalgesia and mechanical allodynia.[11] This effect is associated with the modulation of glial and microglial activity.[11]
- Movement Disorders: In a mouse model of Parkinson's disease, it has been shown to reduce the development of abnormal involuntary movements induced by L-DOPA.[2]
- Hypothermia: As an A1AR agonist, it can induce hypothermia in mice through both central and peripheral mechanisms.[3]

Experimental Protocol: In Vivo Administration in Mice

The following is a generalized protocol based on published studies for administering **(+/-)-5'-Chloro-5'-deoxy-ENBA** to mice for behavioral or physiological assessment.

Materials:

- **(+/-)-5'-Chloro-5'-deoxy-ENBA**
- Vehicle (e.g., 0.5% DMSO in saline)
- Sterile syringes and needles
- Animal balance
- Appropriate mouse strain for the study

Procedure:

- Dose Preparation:

- Accurately weigh the required amount of **(+/-)-5'-Chloro-5'-deoxy-ENBA**.
- Dissolve it in a minimal amount of DMSO.
- Bring the solution to the final volume with sterile saline to achieve the desired concentration (e.g., for a 0.5 mg/kg dose). The final DMSO concentration should be low (e.g., 0.5%) to minimize vehicle effects.
- Vortex the solution to ensure it is fully dissolved and homogenous.
- Animal Handling and Dosing:
 - Acclimatize the mice to the experimental conditions.
 - Weigh each mouse to determine the precise injection volume.
 - Administer the prepared solution via the desired route, for example, intraperitoneal (i.p.) injection. A typical dose used in neuropathic pain studies is 0.5 mg/kg.[11]
- Behavioral/Physiological Assessment:
 - Conduct the planned assessments at appropriate time points post-injection. For instance, in neuropathic pain models, assessments for mechanical allodynia and thermal hyperalgesia can be performed.[11]
 - A control group receiving only the vehicle should always be included.

Conclusion

(+/-)-5'-Chloro-5'-deoxy-ENBA stands out as a potent and highly selective adenosine A1 receptor agonist. Its well-defined pharmacological profile makes it an indispensable tool for researchers investigating the multifaceted roles of A1AR in the central nervous system and peripheral tissues. This guide provides a foundational understanding of its properties, synthesis, analysis, and application, empowering scientists to effectively utilize this compound in their research endeavors.

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